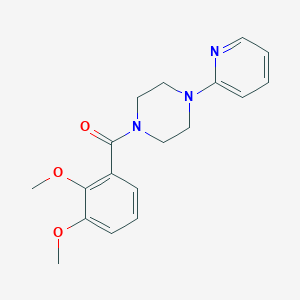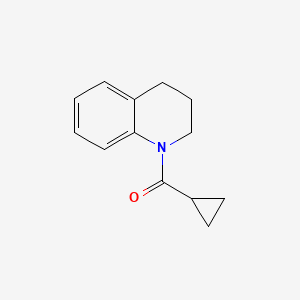
N-(3-chloro-4-fluorophenyl)-4-morpholinecarbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chloro-4-fluorophenyl)-4-morpholinecarbothioamide, commonly known as CFMTI, is a chemical compound that has been the subject of extensive scientific research due to its potential applications in various fields, including medicine, agriculture, and materials science.
Applications De Recherche Scientifique
CFMTI has been extensively studied for its potential applications in various scientific fields. In medicine, CFMTI has been shown to have anti-inflammatory and anti-cancer properties. It has also been investigated as a potential treatment for Alzheimer's disease, Parkinson's disease, and epilepsy. In agriculture, CFMTI has been tested as a pesticide and herbicide due to its ability to inhibit plant growth. In materials science, CFMTI has been used as a precursor for the synthesis of metal sulfides and as a template for the synthesis of mesoporous materials.
Mécanisme D'action
CFMTI exerts its biological effects by inhibiting the activity of various enzymes and proteins. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. CFMTI also inhibits the activity of tubulin, a protein involved in cell division and migration. This mechanism of action makes CFMTI a promising candidate for the development of anti-inflammatory and anti-cancer drugs.
Biochemical and Physiological Effects
CFMTI has been shown to have a variety of biochemical and physiological effects. In animal studies, CFMTI has been shown to reduce inflammation and pain, inhibit tumor growth, and improve cognitive function. However, it has also been shown to have toxic effects on the liver and kidneys at high doses. These findings suggest that CFMTI has potential therapeutic benefits but also requires careful evaluation of its safety profile.
Avantages Et Limitations Des Expériences En Laboratoire
CFMTI has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high purity and yield. It also has a well-characterized mechanism of action and has been extensively studied in animal models. However, CFMTI also has limitations, such as its potential toxicity at high doses and its limited solubility in aqueous solutions. These limitations require careful consideration when designing experiments using CFMTI.
Orientations Futures
There are several future directions for research on CFMTI. One area of interest is the development of CFMTI-based drugs for the treatment of inflammatory diseases and cancer. Another area of interest is the development of CFMTI-based pesticides and herbicides for use in agriculture. Additionally, there is potential for the use of CFMTI in materials science for the synthesis of novel materials with unique properties. Further research is needed to fully explore the potential applications of CFMTI in these fields.
Méthodes De Synthèse
CFMTI can be synthesized through a multi-step process involving the reaction of 3-chloro-4-fluoroaniline with carbon disulfide, followed by the reaction with morpholine and thionyl chloride. The resulting product is then treated with sodium hydroxide to yield CFMTI. This synthesis method has been optimized to yield high purity and yield of CFMTI.
Propriétés
IUPAC Name |
N-(3-chloro-4-fluorophenyl)morpholine-4-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClFN2OS/c12-9-7-8(1-2-10(9)13)14-11(17)15-3-5-16-6-4-15/h1-2,7H,3-6H2,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMZLXOSAELJSPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=S)NC2=CC(=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClFN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-fluorophenyl)morpholine-4-carbothioamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-furamide](/img/structure/B5707251.png)




![2,2,2-trifluoro-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]acetamide](/img/structure/B5707295.png)

![N,N'-[(3,4-dimethoxyphenyl)methylene]bis(4-methylbenzamide)](/img/structure/B5707328.png)
![N-(2-ethoxyphenyl)-N'-[2-(4-fluorophenyl)ethyl]thiourea](/img/structure/B5707332.png)
![N~1~-(4-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5707345.png)


![3-bromo-N'-[(cyclohexylacetyl)oxy]benzenecarboximidamide](/img/structure/B5707361.png)